molecular formula C13H19ClFN B1446082 4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride CAS No. 1803594-75-3

4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride

Cat. No. B1446082
M. Wt: 243.75 g/mol
InChI Key: CWZLFLOQRPYZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of rilpivirine, a related compound, involves three steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2), synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3), and synthesis of rilpivirine .

Scientific Research Applications

Application in the Field of Antiretroviral Therapy

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in highly active antiretroviral therapy (HAART) for the treatment of individuals infected with human immunodeficiency virus 1 (HIV-1) .

Method of Application

The synthesis of Rilpivirine involves three main steps :

The final step involves the reaction between intermediate 2 and intermediate 3 in acetonitrile under reflux condition for 69 hours .

Results and Outcomes

The overall yield of Rilpivirine improved from 18.5% to 21% with this method . The reaction time for the last step decreased from 69 hours to 90 minutes through this optimized synthetic procedure .

properties

IUPAC Name

4-(3,5-dimethylphenyl)-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c1-10-7-11(2)9-12(8-10)13(14)3-5-15-6-4-13;/h7-9,15H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZLFLOQRPYZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCNCC2)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 2
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 3
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 4
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 5
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride
Reactant of Route 6
4-(3,5-Dimethylphenyl)-4-fluoropiperidine hydrochloride

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